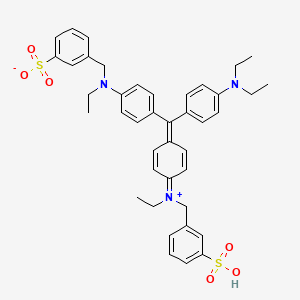
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of borane-tetrahydrofuran (THF) for the reduction of Boc-protected amino acids, followed by hydrogenation and aldol addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethyl acetate/hexanes are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Commonly involves the replacement of a functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S,4S)-4-methylpiperidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl (2R,4R)-4-methylpiperidine-2-carboxylate: Similar structure with a different ester group.
Uniqueness
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
131278-84-7 |
|---|---|
Molekularformel |
C13H23NO8 |
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1 |
InChI-Schlüssel |
LKQJOTYRDSQDNJ-SKDUITIKSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)




![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)

